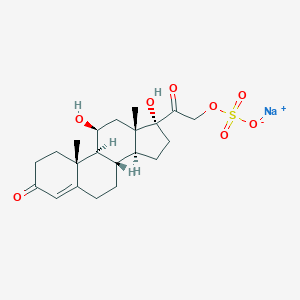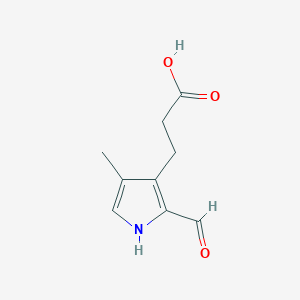
3-Chloro-6-piperazinopyridazine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-piperazinopyridazine Hydrochloride is a heterocyclic organic compound with the molecular formula C8H11ClN4.HCl and a molecular weight of 235.113680 g/mol . It is also known as 1-(6-Chloro-3-pyridazinyl)piperazine hydrochloride .
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-piperazinopyridazine Hydrochloride consists of a piperazine ring attached to a pyridazine ring with a chlorine atom . The IUPAC name for this compound is 3-chloro-6-piperazin-1-ylpyridazine;hydrochloride .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on synthesizing and characterizing novel compounds with potential pharmaceutical applications. For example, new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates were designed and synthesized as potential dual antihypertensive agents, with their hydrochloride salts' structures characterized using solid-state analytical techniques (Marvanová et al., 2016). Similarly, the synthesis and characterization of piperazine-2,6-diones, known for their therapeutic properties including antitumor activity, were documented, highlighting the versatility of piperazine derivatives in medicinal chemistry (Mancilla et al., 2002).
Antimicrobial and Anticonvulsant Activities
Studies have also explored the antimicrobial and anticonvulsant potential of piperazine derivatives. One study synthesized 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, evaluating their anticonvulsant and antimicrobial activities. The research identified specific derivatives with potent activities, indicating the therapeutic potential of these compounds (Aytemir et al., 2004).
Genotoxicity and Molecular Structure Analysis
Further investigations have examined the genotoxicity of certain piperazine derivatives and their molecular structure analysis. The hydrochloride salt of a novel compound was characterized, with its crystal structure analyzed to understand its potential applications better (Ullah & Stoeckli-Evans, 2021). Another study focused on the synthesis of 1-(3-Chlorophenyl)-4-(3-Chloropropyl)-Piperazine Hydrochloride, providing insights into the compound's yield and potential industrial applications (Mai, 2005).
Pharmacological Applications
On the pharmacological front, research into the structural, electronic, molecular, and biological properties of specific chlorophenyl piperazin-1-ium chloride derivatives has shed light on their potential as anticancer agents. Theoretical and experimental investigations have contributed to understanding these compounds' mechanisms of action and their potential in drug development (Bhat et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-6-piperazin-1-ylpyridazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4.ClH/c9-7-1-2-8(12-11-7)13-5-3-10-4-6-13;/h1-2,10H,3-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDKBLUVQLFFOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481818 |
Source


|
| Record name | 3-Chloro-6-piperazinopyridazine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-piperazinopyridazine Hydrochloride | |
CAS RN |
100241-11-0 |
Source


|
| Record name | 3-Chloro-6-piperazinopyridazine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

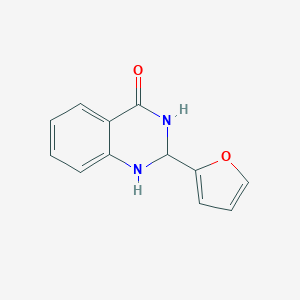
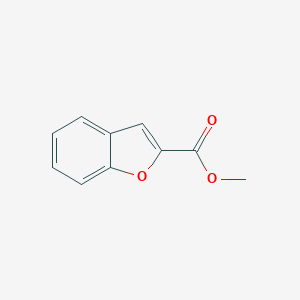
![Methyl (4R)-4-[(3R,5R,6R,8R,9S,10R,12S,13R,14S,17R)-3,12-diacetyloxy-6-bromo-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B180644.png)
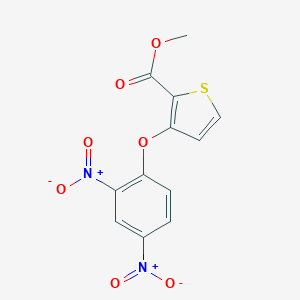
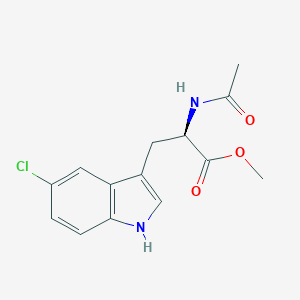


![2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B180656.png)
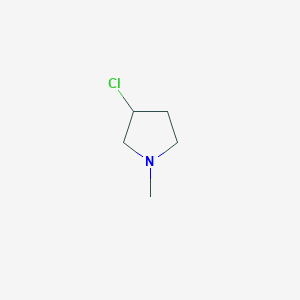
![4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene](/img/structure/B180662.png)
![7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B180663.png)
